Carubicin
Overview
Description
Mechanism of Action
Target of Action
Carminomycin primarily targets nucleic acids in cells of microorganisms and malignant tumors . It has a particular affinity for DNA , with which it forms complexes . This interaction with DNA is crucial for its antitumor activity .
Mode of Action
Carminomycin acts by selectively inhibiting the synthesis of nucleic acids in the cells of microorganisms and malignant tumors . It forms complexes with DNA in vitro, which significantly increases the melting temperature of DNA . Furthermore, carminomycin inhibits the template activity of DNA in the system of DNA-dependent RNA polymerase .
Biochemical Pathways
Carminomycin affects the biochemical pathways involved in the synthesis of nucleic acids. By inhibiting the template activity of DNA in the system of DNA-dependent RNA polymerase, it disrupts the transcription process, thereby preventing the synthesis of RNA from the DNA template . This disruption of the transcription process ultimately leads to the inhibition of protein synthesis, affecting the growth and proliferation of microorganisms and malignant tumor cells .
Pharmacokinetics
Carminomycin exhibits a three-compartment open model of pharmacokinetics . After a single intravenous dose, the plasma disappearance of carminomycin is rapid, and the apparent volume of distribution is greater than 100 l/m² in both dogs and humans . The terminal half-life of the drug is 86 hours in dogs and 20 hours in humans . Notably, the concentrations of carminomycinol, a metabolite of carminomycin, rapidly surpass the levels of carminomycin itself in both dogs and humans . The terminal half-lives of carminomycinol are longer than those of the parent compound in both species .
Result of Action
The primary result of carminomycin’s action is the inhibition of nucleic acid synthesis in cells of microorganisms and malignant tumors . This inhibition disrupts the normal cellular processes, leading to the death of these cells . In addition, carminomycin inhibits repair in bacterial cells injured by radiation and alkylating agents .
Biochemical Analysis
Biochemical Properties
Carminomycin interacts with various enzymes and proteins in biochemical reactions. This interaction is crucial in the biosynthesis of daunomycin, an anthracycline antibiotic .
Cellular Effects
Carminomycin has been shown to have profound effects on various types of cells, particularly cancer cells. For instance, it has been found to be more potent than Adriamycin against mouse L1210 leukemia . It also induces apoptosis in clear cell renal carcinoma cells by a mechanism independent of p53 or hypoxia-inducible factor 2 .
Molecular Mechanism
Carminomycin exerts its effects at the molecular level through several mechanisms. It has been found to function as a free radical carrier, interacting with mammalian microsomes . Furthermore, it has been suggested that the DNA-binding and nucleic acid synthesis-inhibitory effects of carminomycin do not correlate with its antitumor action, suggesting the importance of other subcellular targets .
Temporal Effects in Laboratory Settings
While specific studies on the temporal effects of Carminomycin in laboratory settings are limited, it’s known that the effects of drugs can change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Transport and Distribution
Carminomycin is transported and distributed within cells and tissues. One study found that P-glycoprotein (P-gp) sequesters Carminomycin within the Golgi complex in clear cell renal carcinoma cells .
Subcellular Localization
Carminomycin has been found to target the Golgi complex in clear cell renal carcinoma cells . This subcellular localization is crucial for its antiproliferative effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Carubicin is synthesized through a series of complex chemical reactions. The synthesis typically involves the acetylation of a tetracyclic quinone structure, followed by glycosylation with a deoxy sugar .
Industrial Production Methods: Industrial production of this compound involves fermentation processes using Actinomadura carminata. The bacterium is cultured under specific conditions to produce the compound, which is then extracted and purified through various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Carubicin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various quinone derivatives.
Reduction: Reduction reactions can convert this compound into hydroquinone derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the amino and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines and alcohols.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthracycline derivatives.
Scientific Research Applications
Carubicin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying anthracycline chemistry and reactions.
Biology: Investigated for its effects on cellular processes, particularly apoptosis.
Medicine: Explored for its potential as an anticancer agent, particularly in treating renal carcinoma and other cancers.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Comparison with Similar Compounds
Carubicin is similar to other anthracyclines such as doxorubicin, daunorubicin, and idarubicin. it is unique in its specific glycosylation pattern and its potent activity against certain cancer cell lines. The similar compounds include:
Doxorubicin: Another anthracycline with broad-spectrum antineoplastic activity.
Daunorubicin: Similar in structure but used primarily for treating leukemia.
Idarubicin: Known for its enhanced lipophilicity and ability to penetrate cell membranes.
This compound’s unique glycosylation and potent activity against specific cancer types make it a valuable compound in cancer research and therapy.
Properties
IUPAC Name |
9-acetyl-7-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27NO10/c1-9-21(30)13(27)6-16(36-9)37-15-8-26(35,10(2)28)7-12-18(15)25(34)20-19(23(12)32)22(31)11-4-3-5-14(29)17(11)24(20)33/h3-5,9,13,15-16,21,29-30,32,34-35H,6-8,27H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XREUEWVEMYWFFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)O)O)(C(=O)C)O)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27NO10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00860621 | |
Record name | 3-Acetyl-3,5,10,12-tetrahydroxy-6,11-dioxo-1,2,3,4,6,11-hexahydrotetracen-1-yl 3-amino-2,3,6-trideoxyhexopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00860621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
513.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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